AMG 579
Overview
Description
AMG 579 is a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A). It has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as schizophrenia and schizoaffective disorder .
Chemical Reactions Analysis
AMG 579 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure of this compound.
Substitution: Substitution reactions can occur, where specific functional groups in the molecule are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AMG 579 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Neurological Research: This compound has been investigated for its potential therapeutic effects in treating neurological disorders such as schizophrenia and schizoaffective disorder
Pharmacological Studies: The compound is used in pharmacological studies to understand its mechanism of action and its effects on various biological pathways
Drug Development: This compound serves as a lead compound in the development of new drugs targeting phosphodiesterase 10A
Mechanism of Action
AMG 579 exerts its effects by inhibiting phosphodiesterase 10A, an enzyme that plays a crucial role in the regulation of intracellular signaling pathways. By inhibiting this enzyme, this compound increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to various downstream effects on cellular functions .
Comparison with Similar Compounds
AMG 579 is unique in its high selectivity and potency as a phosphodiesterase 10A inhibitor. Similar compounds include:
Siguazodan: A selective inhibitor of phosphodiesterase III.
GSK256066: A selective inhibitor of phosphodiesterase 4B.
These compounds differ in their selectivity for different phosphodiesterase isoforms and their therapeutic applications.
Properties
IUPAC Name |
1-[4-[3-[4-(1H-benzimidazole-2-carbonyl)phenoxy]pyrazin-2-yl]piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c1-16(31)30-14-10-17(11-15-30)22-25(27-13-12-26-22)33-19-8-6-18(7-9-19)23(32)24-28-20-4-2-3-5-21(20)29-24/h2-9,12-13,17H,10-11,14-15H2,1H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPDAYJZIRPRFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)C4=NC5=CC=CC=C5N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227067-61-9 | |
Record name | AMG-579 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227067619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMG-579 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW8D2TV27D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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